molecular formula C7H4BrClFNO B13220167 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride

Cat. No.: B13220167
M. Wt: 252.47 g/mol
InChI Key: VIUUJRCISPISQC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a heterocyclic organic compound that contains bromine, fluorine, and chlorine atoms It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors

    Bromination and Fluorination: The initial step involves the selective bromination and fluorination of 2-methylpyridine. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.

    Introduction of Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group. This can be done using reagents like oxalyl chloride (COCl)2 in the presence of a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used to hydrolyze the carbonyl chloride group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

    Hydrolysis Product: The corresponding carboxylic acid is formed upon hydrolysis.

Scientific Research Applications

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a chemical compound with the molecular formula C7H4BrClFNO. It is an intermediate in organic synthesis, particularly in medicinal chemistry.

Scientific Research Applications

Organic Synthesis Intermediate
this compound is mainly used as an intermediate in organic synthesis due to its structure, which combines halogen substituents with a carbonyl chloride functional group. This allows for versatile reactions in laboratory settings.

Pharmaceutical Precursor
The compound acts as an intermediate in synthesizing compounds that target biological pathways and has been associated with the development of inhibitors for enzymes related to diseases such as HIV and cancer, showing its potential as a pharmaceutical precursor.

Inhibitor of Cytochrome P450 Enzymes
Studies indicate that this compound interacts with biological targets. It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are important for drug metabolism. This interaction suggests the compound could influence pharmacokinetics when used in drug formulations. Also, its structural characteristics allow for potential interactions with receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the carbonyl chloride group.

    6-Bromo-3-fluoro-2-methylpyridine: Similar structure but with different substitution positions.

    2-Methyl-5-bromo-6-fluoropyridine: Another isomer with different substitution positions.

Uniqueness

The presence of the carbonyl chloride group in 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride makes it unique compared to its similar compounds. This functional group provides additional reactivity, allowing for a wider range of chemical transformations and applications.

Biological Activity

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a bromine atom at the fifth position, a fluorine atom at the sixth position, and a carbonyl chloride group, make it a valuable intermediate in the synthesis of various bioactive compounds. This article explores the biological activity of this compound, highlighting its interactions with biological targets, synthesis methodologies, and relevant research findings.

The molecular formula of this compound is C_7H_6BrClF_N, and it is characterized by the following structural features:

  • Bromine (Br) at position 5
  • Fluorine (F) at position 6
  • Carbonyl chloride (C=O) at position 3

These functional groups contribute to its reactivity and potential biological applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that the compound may influence pharmacokinetics when incorporated into drug formulations. Additionally, it has been linked to the development of inhibitors targeting enzymes associated with diseases such as HIV and cancer, showcasing its potential as a pharmaceutical precursor.

Antibacterial Properties

Several studies have reported on the antibacterial properties of compounds related to this pyridine derivative. For example, derivatives displaying similar structural motifs have demonstrated significant antibacterial activity against various strains of gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 50 mg/mL to lower thresholds depending on structural variations .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds. The following table summarizes key similarities and unique features:

Compound NameSimilarityUnique Features
2-(Bromomethyl)-6-fluoropyridine0.85Lacks carbonyl functionality; simpler structure
5-Bromo-2-fluoronicotinonitrile0.73Contains nitrile group; different reactivity
3-Bromo-6-fluoropyridin-2-amine0.71Amino group present; potential for different interactions
3-Bromo-2-(difluoromethyl)pyridine0.70Contains difluoromethyl group; altered polarity

This comparison highlights variations in functional groups and their impact on biological activity.

Case Studies and Research Findings

  • Antiviral Activity : A study focused on pyridine derivatives reported that certain analogs exhibited potent inhibition against viral proteases essential for replication processes in viruses like HIV and SARS-CoV-2 . While direct data on this compound is limited, its structural analogs suggest a promising pathway for antiviral drug development.
  • Antimalarial Potential : Research has identified compounds with similar frameworks as effective inhibitors of dihydroorotate dehydrogenase (DHODH), a target for antimalarial therapies . Compounds were evaluated for their selectivity against human DHODH, indicating potential therapeutic applications in treating malaria.
  • Pharmacokinetic Studies : Investigations into the metabolic stability of related compounds have shown varying degrees of stability in vivo, which is crucial for their efficacy as drugs . Understanding these dynamics can inform the development of formulations that maximize therapeutic benefits while minimizing adverse effects.

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H4BrClFNO/c1-3-4(6(9)12)2-5(8)7(10)11-3/h2H,1H3

InChI Key

VIUUJRCISPISQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)Cl)Br)F

Origin of Product

United States

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